(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-6-(2-piperidin-1-ylethoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-26-18-7-5-17(6-8-18)15-22-23(25)20-10-9-19(16-21(20)28-22)27-14-13-24-11-3-2-4-12-24/h5-10,15-16H,2-4,11-14H2,1H3/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHGWLVJNDHIIG-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde derivatives.
Introduction of Methoxybenzylidene Group: The methoxybenzylidene group can be introduced via a condensation reaction between 4-methoxybenzaldehyde and the benzofuran core.
Attachment of Piperidinyl Ethoxy Side Chain: The piperidinyl ethoxy side chain can be attached through nucleophilic substitution reactions using appropriate piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the benzofuran core or the methoxybenzylidene group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
Biologically, benzofuran derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored in the treatment of diseases such as cancer, infections, and neurological disorders. Its ability to interact with specific biological targets may make it a candidate for further pharmacological studies.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one would depend on its specific biological targets. Potential mechanisms may include:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Interaction with Receptors: It may bind to and modulate the activity of receptors in the body.
Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-(4-methoxybenzylidene)benzofuran and 6-(2-(piperidin-1-yl)ethoxy)benzofuran share structural similarities.
Methoxybenzylidene Compounds: Other compounds with methoxybenzylidene groups may exhibit similar chemical properties.
Uniqueness
The uniqueness of (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
Biological Activity
The compound (2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that exhibits significant potential in various biological applications. Its structure, characterized by a benzofuran core, methoxyphenyl group, and ethoxy-piperidine moiety, suggests a range of interactions with biological targets.
Structural Characteristics
The compound can be described as follows:
| Structural Feature | Description |
|---|---|
| Core Structure | Benzofuran |
| Functional Groups | Methoxyphenyl, Ethoxy-piperidine |
| Molecular Formula | C₁₈H₁₉N₁O₃ |
1. Tyrosinase Inhibition
Research indicates that compounds with similar structures to this compound may act as tyrosinase inhibitors . Tyrosinase is crucial in melanin production, and inhibiting this enzyme can have applications in treating hyperpigmentation disorders. A related study demonstrated that aurone derivatives effectively inhibit human melanocyte tyrosinase, hinting at the potential of this compound for similar applications .
2. Anticancer Properties
Benzofuran derivatives have been noted for their anticancer activities. For instance, a closely related compound, BMBF (2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran), exhibited anti-metastatic effects in hepatocellular carcinoma (HCC) by downregulating p53 and integrin α7, which are critical in cancer progression . This suggests that this compound may also possess similar anticancer properties.
3. Neuroprotective Effects
The piperidine component of the compound is associated with neuroprotective activities. Compounds containing piperidine rings have shown promise in various neurological studies, indicating potential protective effects against neurodegeneration .
Predictive Models and Pharmacological Insights
Using predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can hypothesize the pharmacological effects of this compound based on its structure. These models suggest a broad spectrum of potential activities, including:
- Antioxidant
- Antimicrobial
- Antitumor
- Neuroprotective
Case Studies and Research Findings
Several studies have focused on related compounds to elucidate the biological activity of benzofuran derivatives:
Case Study: Inhibition of Melanocyte Tyrosinase
A study published by the National Institutes of Health explored the inhibitory effects of aurone derivatives on human melanocyte tyrosinase. The findings indicated that specific structural modifications significantly enhanced inhibitory activity .
Case Study: Anti-Metastatic Effects in HCC
Research on BMBF revealed that it suppressed cell viability and migration in Huh7 cells (an HCC cell line). The compound inhibited epithelial-mesenchymal transition (EMT), a process integral to cancer metastasis, by modulating key proteins like E-cadherin and vimentin .
Q & A
Q. What are the critical steps for optimizing the synthesis of this benzofuran derivative?
The synthesis requires precise control of reaction conditions, including:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the ethoxy group .
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for alkylation steps involving the piperidine moiety .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves intermediates, validated by TLC (Rf = 0.3–0.5) .
Q. How can structural elucidation be performed to confirm the Z-configuration of the benzylidene group?
- NMR Spectroscopy : The Z-isomer shows distinct NOE correlations between the methoxyphenyl proton (δ 6.8–7.2 ppm) and the benzofuran carbonyl group (δ 170–175 ppm) .
- X-ray crystallography : Resolve spatial arrangement; the Z-configuration exhibits a dihedral angle <10° between the benzofuran core and methoxyphenyl substituent .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported bioactivity data for benzofuran analogs?
- Dose-response analysis : Compare IC50 values across studies to identify potency thresholds (e.g., fluorophenyl analogs show IC50 = 5–20 μM for kinase inhibition) .
- Purity validation : Use HPLC-MS (≥95% purity) to rule out confounding impurities .
- Functional group swaps : Replace the piperidin-1-yl ethoxy group with morpholine or pyrrolidine to isolate structure-activity relationships (SAR) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina; prioritize poses with hydrogen bonds to the methoxy group and piperidine nitrogen .
- DFT calculations : Analyze electron density maps to assess reactivity at the benzylidene site (LUMO energy ≈ -1.5 eV) .
Q. What analytical challenges arise in characterizing stereochemical impurities during synthesis?
- Chiral HPLC : Resolve E/Z isomers using a Chiralpak AD-H column (heptane/ethanol = 90:10, flow rate 1 mL/min) .
- Dynamic NMR : Monitor isomerization kinetics in DMSO-d6 at 40°C; half-life >24 h confirms thermal stability of the Z-isomer .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
